Pyridine-3,5-dicarboxylic acid can be used as a ligand in the construction of metal-organic frameworks (MOFs) []. MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis []. Pyridine-3,5-dicarboxylic acid can help to tune the properties of MOFs, such as their pore size and functionality [].
Pyridine-3,5-dicarboxylic acid can be used as a linker molecule in the development of battery-supercapacitor hybrids []. These materials combine the energy storage capacity of batteries with the fast charge and discharge rates of supercapacitors. Pyridine-3,5-dicarboxylic acid helps to connect the electrode materials in these devices and improve their performance [].
Pyridine-3,5-dicarboxylic acid is also being investigated for other potential applications, such as:
Pyridine-3,5-dicarboxylic acid has the molecular formula C₇H₅NO₄ and a molecular weight of approximately 167.12 g/mol. It is characterized by its sparing solubility in water and ether, and it has a melting point of 323 °C, which is the highest among pyridinedicarboxylic acids . The compound exhibits acidic properties due to the presence of two carboxyl groups, making it a conjugate acid of dinicotinate .
Pyridine-3,5-dicarboxylic acid has been investigated for its biological activities. Notably, it acts as a competitive inhibitor of butyrobetaine hydroxylase, an enzyme involved in the biosynthesis of carnitine . This inhibition can have implications in metabolic processes and potential therapeutic applications.
Pyridine-3,5-dicarboxylic acid finds applications across several domains:
Studies on the interactions of pyridine-3,5-dicarboxylic acid with metal surfaces have revealed insights into its adsorption behavior. For instance, research using synchrotron radiation photoelectron spectroscopy has examined its reactivity on copper surfaces, highlighting its potential for applications in surface chemistry and catalysis .
Pyridine-3,5-dicarboxylic acid shares similarities with other pyridinedicarboxylic acids but possesses unique characteristics that distinguish it. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pyridine-2,3-dicarboxylic acid | Carboxyl groups at 2 and 3 positions | Lower melting point compared to pyridine-3,5-dicarboxylic acid |
| Pyridine-2,6-dicarboxylic acid | Carboxyl groups at 2 and 6 positions | Different biological activity profile |
| Dipicolinic acid | Carboxyl groups at 2 and 6 positions | Known for its role in bacterial spores |
Pyridine-3,5-dicarboxylic acid's distinct positioning of carboxyl groups contributes to its unique reactivity patterns and biological activities compared to these similar compounds. Its ability to form diverse coordination complexes also sets it apart in materials science applications.
Hydrothermal synthesis represents one of the most effective approaches for creating metal-organic frameworks using pyridine-3,5-dicarboxylic acid (H₂PDC) as a linker. This method typically involves heating the reaction mixture in a sealed vessel under autogenous pressure, allowing for the controlled formation of crystalline materials. Recent research has demonstrated that bi-linker MOFs containing pyridine-3,5-dicarboxylic acid exhibit enhanced properties compared to their mono-linker counterparts.
A notable example is the synthesis of a nickel-centered MOF incorporating both pyridine-3,5-dicarboxylic acid and pyromellitic acid as organic linkers. This bi-linker approach results in a unique structural framework with improved conductivity and efficiency compared to mono-linker MOFs. The synthesized Ni-P-H MOF demonstrates potential applications in hybrid supercapacitors, offering both high energy and power density, making it suitable for various practical energy storage applications.
The hydrothermal synthesis of MOFs with pyridine-3,5-dicarboxylic acid can be influenced by various reaction parameters, including:
Research has shown that the addition of template molecules into reaction systems containing pyridine-3,5-dicarboxylic acid and metal ions significantly affects the structural diversity of the resulting MOFs. Various template molecules such as 1,3-propanediol, diethanolamine, N-phenyldiethanolamine, and hydroxymethylpyridine derivatives have been employed to produce MOFs with diverse topological features.
While direct oxidation of quinoline derivatives is not extensively documented in the provided search results, pyridine-3,5-dicarboxylic acid can be formed through decarboxylation pathways. One established method involves thermal treatment of higher carboxylated pyridine derivatives. Specifically, pyridine-3,5-dicarboxylic acid can be produced by heating pyridine-2,3,5,6-tetracarboxylic acid or carbodinicotinic acid (pyridine-2,3,5-tricarboxylic acid), which results in selective decarboxylation.
The thermal stability of pyridine-3,5-dicarboxylic acid itself has been studied, revealing that it has the highest melting point (323°C) among all pyridinedicarboxylic acid isomers. Upon further heating beyond this temperature, it undergoes decarboxylation to form nicotinic acid (pyridine-3-carboxylic acid).
This thermal behavior is particularly important when considering the synthesis and applications of MOFs based on this ligand, as thermal stability is a critical factor for practical applications in catalysis and gas adsorption.
Post-synthetic modification (PSM) has emerged as a powerful strategy to introduce functional groups into MOFs after their initial synthesis, allowing for the customization of material properties without altering the original framework structure. This approach is particularly valuable for pyridine-3,5-dicarboxylate-based MOFs where direct synthesis with functionalized ligands might be challenging due to solvothermal synthesis conditions.
PSM strategies for pyridine-3,5-dicarboxylate-based MOFs can be categorized into two main approaches:
Covalent PSM: This involves the modification of organic linkers within the MOF structure with reagents to introduce new functional groups.
Coordinative PSM: This approach introduces organic molecules containing metal-ligating groups onto the inorganic secondary building units (SBUs) of the MOF.
These PSM techniques have evolved from proof-of-concept demonstrations to becoming essential synthetic tools for advancing MOFs for applications in selective gas sorption, catalysis, and drug delivery. They have also enabled the creation of hierarchical MOFs, MOF-based porous liquids, and other novel materials with unique properties.
A notable example of hierarchical PSM is the creation of a hetero-MOF structure by using one MOF as a nucleation site for the growth of another MOF type, followed by cross-linking with functional molecules. This approach allows for precise control over the domains and voids in the resulting material, offering tailored properties for specific applications.
Solvothermal synthesis represents another important method for producing coordination polymers based on pyridine-3,5-dicarboxylic acid. This approach typically employs organic solvents or mixed solvent systems at elevated temperatures and pressures. The choice of solvent system significantly impacts the structure and properties of the resulting materials.
Research has demonstrated that the ratio of solvents in mixed solvent systems can dramatically influence the structural outcomes. For instance, the hydrothermal reactions of pyridine-3,5-dicarboxylic acid with silver nitrate in mixed acetonitrile and water solvents produce different three-dimensional network complexes depending on the solvent ratio:
These complexes exhibit different luminescent properties, with complex 2 showing much stronger luminescence than complex 1, likely due to direct metal-metal interactions and a larger HOMO-LUMO gap.
Table 1: Comparison of Lanthanide Coordination Polymers Synthesized with Pyridine-3,5-Dicarboxylic Acid
| Type | Formula | Lanthanide | Dimensionality | Space Group | Topology |
|---|---|---|---|---|---|
| I | [Ln₂(PDC)₃(H₂O)₂(DMF)]·4H₂O | La, Pr, Sm | 3D | Triclinic P-1 | pcu with square channels |
| II | [(CH₃)₂NH₂][Ln₂(PDC)₃(HCOO)(H₂O)₃]·2H₂O | Tb, Ho | 2D | Monoclinic P2₁/c | (4,4)-grid |
| III | [Ln(HPDC)₃(H₂O)₂]·H₂O | Er, Lu | 1D chains → 3D | Monoclinic Cc | Zigzag chains with π-π stacking |
The structural diversity observed in these lanthanide coordination polymers is attributed to the effect of lanthanide contraction. This phenomenon influences the coordination preferences of the metal ions, resulting in different structural architectures as one moves across the lanthanide series.
It's worth noting that compounds of Type I (with La, Pr, Sm) demonstrate size-selective catalytic performance for cyanosilylation reactions and can be reused without losing their catalytic activity. This highlights the potential practical applications of these materials in selective catalysis.
Table 2: Physical and Chemical Properties of Pyridine-3,5-Dicarboxylic Acid
| Property | Value/Description |
|---|---|
| Empirical Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol |
| CAS Number | 499-81-0 |
| Melting Point | 323°C (highest among pyridinedicarboxylic acids) |
| Solubility | Sparingly soluble in water and ether |
| Thermal Behavior | Decarboxylates to nicotinic acid upon heating |
| GHS Classification | Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335) |
| Hydrogen Bonding | Forms "normal" O–H···O bonds and short, strong N···H···O bonds in crystalline state |
Lanthanide coordination polymers incorporating 3,5-pdc²⁻ ligands exhibit remarkable structural diversity due to the high coordination numbers and flexible bonding preferences of lanthanide ions. A series of six 3D frameworks with general formulas [Ln(3,5-pdc)(3,5-pdcH)(H₂O)₂]·nH₂O (Ln = Dy, Pr, Sm, Eu, Gd, Er) demonstrate this versatility [1]. Single-crystal X-ray diffraction revealed:
| Lanthanide | Space Group | Coordination Mode | Topology | Notable Properties |
|---|---|---|---|---|
| Dy | Triclinic P | μ₂-κN:κO,O | 8-connected net | Weak ferromagnetism |
| Pr | Triclinic P | μ₃-κN:κO,O:κO | 6,8-connected | – |
| Sm | Monoclinic P2₁/n | μ₄-κN:κO,O:κO:κO | 3,4-connected | Red luminescence |
| Eu | Monoclinic P2₁/c | μ₅-κN:κO,O:κO:κO:κO | 3,5-connected | Strong red emission |
| Gd | Trigonal R3 | μ₆-κN:κO,O:κO:κO:κO:κO | 12-connected | Magnetic cooling |
| Er | Monoclinic C2/c | μ₂-κN:κO,O + adipate spacer | 4,6-connected | – |
The 3,5-pdc²⁻ ligand adopted eight distinct coordination modes across these structures, ranging from simple chelating (κ²N,O) to complex μ₆-bridging configurations [1]. In the erbium complex, the addition of adipic acid as a co-ligand produced a mixed-ligand framework with unusual 4,6-connected topology [1]. Luminescence studies showed Sm³+ and Eu³+ complexes exhibit strong ligand-sensitized emission due to efficient energy transfer from the 3,5-pdc²⁻ antenna [1]. Magnetic analyses revealed weak ferromagnetic coupling in the Dy³+ and Gd³+ derivatives below 50 K [1].
Transition metal complexes of 3,5-pdc²⁻ display dimensional control through template-directed synthesis. Reactions with Cd²+, Zn²+, Co²+, and Cu²+ in the presence of amino alcohol/polyol templates yielded structures ranging from 0D clusters to 3D frameworks [2]:
Template Effects on Dimensionality
The cadmium-based framework [[(CH₃)₂NH₂]₂Cd₂(PDC)₃]·4DMF·6H₂O exemplifies template-induced porosity, featuring 1D channels with 8.2 Å diameter stabilized by dimethylammonium counterions [2]. Cobalt derivatives showed solvent-dependent dimensionality—reactions in DMF yielded 2D [Co(PDC)(3hmpH)₂] layers, while NMP produced 1D chains [2]. Copper complexes exhibited unique Jahn-Teller distortions, with [Cu(PDC)(3hmpH)₂]·0.5DMF·1.5H₂O forming zigzag chains through μ₂-carboxylate bridges [2].
Supramolecular isomerism in 3,5-pdc²⁻ systems arises from variable protonation states and competing coordination motifs. The lanthanide series demonstrated three distinct structural types based on pH and counterion selection [1]:
In zinc systems, subtle changes in template basicity induced topological polymorphism [2]. Using 2-hydroxymethylpyridine (pKa ≈ 5.4) yielded discrete dimers, while more basic 4-hydroxymethylpyridine (pKa ≈ 6.8) produced 1D chains through deprotonation-assisted bridging [2]. Solvent polarity further modulated isomer prevalence—apolar solvents favored interpenetrated networks, while polar media stabilized non-interpenetrated variants [2].
Structural Isomer Comparison
| Condition | Isomer 1 | Isomer 2 |
|---|---|---|
| pH 3.5 | 2D bilayer (P2₁/c) | 3D framework (C2/c) |
| pH 5.0 | 1D chains (P-1) | 3D diamondoid (R-3) |
| DMF/H₂O (1:1) | Non-interpenetrated | Doubly interpenetrated |
| DMF/EtOH (3:1) | Triple helices | Parallel packing |
The energy difference between isomers was calculated to be <5 kJ/mol via DFT, explaining their coexistence under mild synthesis conditions [1]. Hirshfeld surface analysis confirmed that π-π stacking between pyridine rings (12-15% contribution) and O-H···O hydrogen bonds (30-35%) dominate supramolecular stabilization [1].
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